molecular formula C25H25N5O4 B2576488 3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896294-71-6

3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2576488
CAS No.: 896294-71-6
M. Wt: 459.506
InChI Key: FTHOSCXNWATVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a substituted imidazopurine dione derivative with a complex heterocyclic scaffold. Key structural features include:

  • 8-position: A 2-methoxyphenyl group, which may enhance π-π stacking interactions with biological targets .
  • 7-position: A phenyl substituent, contributing to hydrophobic interactions .
  • 1-position: A methyl group, likely improving metabolic stability .
  • 3-position: A 2-ethoxyethyl chain, which may increase solubility compared to shorter alkyl groups .

This compound is synthesized via cyclization reactions under acidic conditions (e.g., H₂SO₄ reflux), yielding 67% after purification .

Properties

CAS No.

896294-71-6

Molecular Formula

C25H25N5O4

Molecular Weight

459.506

IUPAC Name

2-(2-ethoxyethyl)-6-(2-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H25N5O4/c1-4-34-15-14-28-23(31)21-22(27(2)25(28)32)26-24-29(21)16-19(17-10-6-5-7-11-17)30(24)18-12-8-9-13-20(18)33-3/h5-13,16H,4,14-15H2,1-3H3

InChI Key

FTHOSCXNWATVKQ-UHFFFAOYSA-N

SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. Its unique structure, characterized by multiple aromatic rings and various functional groups, positions it as a subject of interest in pharmacological research. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C25_{25}H25_{25}N5_5O4_4
  • Molecular Weight : 459.5 g/mol
  • CAS Number : 896295-39-9

Biological Activity Overview

The biological activity of 3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been evaluated in various studies, focusing on its effects on neurotransmitter systems and potential therapeutic applications.

The compound is believed to interact with specific receptors and enzymes involved in neurotransmission and cellular signaling. Notably, it has shown affinity for serotonin receptors (5-HT1A_{1A} and 5-HT7_{7}) and has been studied for its phosphodiesterase (PDE) inhibitory activity.

Antidepressant and Anxiolytic Effects

A study investigated the synthesis and biological evaluation of derivatives related to imidazo[2,1-f]purines. The findings indicated that certain derivatives exhibited significant affinity for serotonin receptors and demonstrated antidepressant-like effects in animal models. Specifically:

  • In Vivo Studies : Selected compounds showed effectiveness in the forced swim test (FST), a standard model for assessing antidepressant activity in rodents. The compound demonstrated a greater potency than diazepam in terms of anxiolytic effects at a dosage of 2.5 mg/kg .

Phosphodiesterase Inhibition

The compound's ability to inhibit phosphodiesterase enzymes (PDE4B and PDE10A) was also highlighted in research. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in various physiological processes including mood regulation and neuroprotection .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantSignificant reduction in immobility time in FST
AnxiolyticGreater efficacy than diazepam
PDE InhibitionInhibition of PDE4B and PDE10A

Case Study 1: Serotonin Receptor Interaction

In a series of experiments focusing on the compound's interaction with serotonin receptors, researchers found that it acted as a mixed agonist/antagonist at the 5-HT1A_{1A} receptor. This dual action may contribute to its antidepressant properties by modulating serotonin levels effectively.

Case Study 2: PDE Inhibition and Neuroprotection

Another study evaluated the neuroprotective effects of the compound through its action on cyclic nucleotide pathways. The results indicated that enhanced cAMP levels due to PDE inhibition could protect neuronal cells from apoptosis under stress conditions.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name 8-Position 7-Position 3-Position 1-Position
Target Compound 2-Methoxyphenyl Phenyl 2-Ethoxyethyl Methyl
8-(4-Fluorophenyl)-analogue () 4-Fluorophenyl Phenyl 2-Methoxyethyl Methyl
8-Butyl-7-(2,6-dimethylphenyl) () Butyl 2,6-Dimethylphenyl - Methyl
Compound 5 () Isoquinolinylalkyl - - Methyl
8-(2-Methoxyphenyl)-7-cyanophenyl () 2-Methoxyphenyl p-Cyanophenyl - Methyl

Key Observations :

  • 8-Position : Aromatic groups (e.g., 2-methoxyphenyl, 4-fluorophenyl) are common, influencing target affinity. The 4-fluorophenyl analogue () may exhibit stronger electronegative interactions than the methoxy-substituted target compound.
  • 7-Position: Electron-withdrawing groups (e.g., p-cyanophenyl in ) could alter electron density in the core structure, affecting reactivity .
  • 3-Position: Ethoxyethyl (target) vs.

Key Observations :

  • Acidic conditions (H₂SO₄ or BF₃·OEt₂) are critical for cyclization .
  • Yields vary significantly (15–77%), with lower yields in bulkier substituent systems (e.g., butyl in ) due to steric hindrance .

Key Observations :

  • Receptor Selectivity: Substituents at the 8-position (e.g., aryl groups) correlate with receptor affinity. For example, 2-methoxyphenyl (target) may favor kinase interactions, while isoquinolinylalkyl () enhances PDE4B1 inhibition .
  • 3-Position Flexibility : Ethoxyethyl/methoxyethyl chains (target vs. ) could modulate blood-brain barrier penetration, critical for CNS-targeted agents .
  • 7-Position Modifications: Electron-withdrawing groups (e.g., cyanophenyl in ) may enhance kinase selectivity by stabilizing charge-transfer interactions .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4-dione?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution and functionalization of xanthine derivatives. For example, 8-bromo-1,3-dimethylxanthine intermediates are reacted with nucleophiles like thiols or hydrazines, followed by alkylation or aryl substitution at the 7- and 8-positions. Structural confirmation requires NMR (1H/13C), mass spectrometry, and IR spectroscopy to validate regiochemistry and purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer: Multi-technique validation is critical. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight, NMR to assign proton environments (e.g., distinguishing imidazo-purine protons from ethoxyethyl/methoxyphenyl groups), and X-ray crystallography for absolute configuration. Cross-referencing with published crystallographic data for analogous purine-diones (e.g., 8-(2-hydroxyphenyl)-1,3-dimethylpurine-dione) is recommended .

Q. What computational tools are suitable for predicting the drug-likeness or physicochemical properties of this compound?

  • Methodological Answer: Use platforms like ChemAxon’s Chemicalize.org to calculate logP, topological polar surface area (TPSA), and hydrogen-bonding capacity. Molecular dynamics simulations (e.g., GROMACS) can assess solubility, while docking studies (AutoDock Vina) predict binding affinity to target proteins like adenosine receptors .

Advanced Research Questions

Q. How can substituent modifications at the 2-ethoxyethyl or 2-methoxyphenyl positions influence biological activity?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing ethoxyethyl with hydroxyethyl or methoxyphenyl with fluorophenyl). Evaluate in vitro assays (e.g., kinase inhibition, receptor binding) and correlate results with computational descriptors (e.g., steric/electronic parameters via Hammett plots). Pharmacophore mapping tools (e.g., Schrödinger’s Phase) can identify critical functional groups .

Q. What experimental strategies resolve contradictions in spectral or biological data for this compound?

  • Methodological Answer: For spectral discrepancies (e.g., ambiguous NMR peaks), employ 2D techniques (COSY, HSQC) or X-ray crystallography. If biological activity conflicts with predictions, validate assay conditions (e.g., pH, solvent controls) and test against isogenic cell lines to rule off-target effects. Statistical tools like principal component analysis (PCA) can isolate variables causing data variability .

Q. How can flow chemistry optimize the scalability of synthesizing this compound while minimizing side products?

  • Methodological Answer: Design a continuous-flow system with controlled temperature and residence time to enhance reaction efficiency. Use Design of Experiments (DoE) to optimize parameters (e.g., reagent stoichiometry, catalyst loading). In-line analytics (FTIR, UV-Vis) enable real-time monitoring of intermediates, reducing impurities like over-alkylated byproducts .

Q. What high-throughput methods accelerate the discovery of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer: Implement combinatorial libraries using automated synthesizers (e.g., Chemspeed). Screen for metabolic stability via liver microsome assays and permeability via Caco-2 cell models. Machine learning (e.g., Random Forest models) can predict ADME properties from structural fingerprints, prioritizing candidates for synthesis .

Data Analysis and Reporting Guidelines

Q. How should researchers statistically validate the reproducibility of synthetic yields or bioactivity data?

  • Methodological Answer: Perform triplicate experiments with independent batches and report mean ± standard deviation (SD). Use Student’s t-test or ANOVA to compare group differences (p < 0.05). For bioactivity, calculate IC50/EC50 values with nonlinear regression (e.g., GraphPad Prism) and report confidence intervals .

Q. What protocols ensure ethical and transparent reporting of negative or inconclusive results?

  • Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish negative datasets in repositories like Zenodo or Figshare, detailing experimental conditions (e.g., failed reaction temperatures, inactive assay concentrations). Use preprint servers (e.g., bioRxiv) for rapid dissemination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.